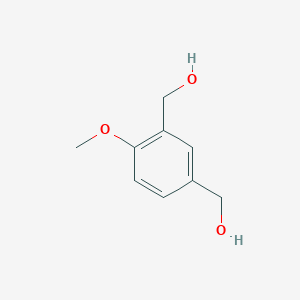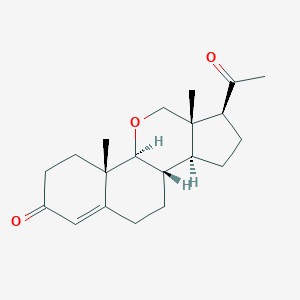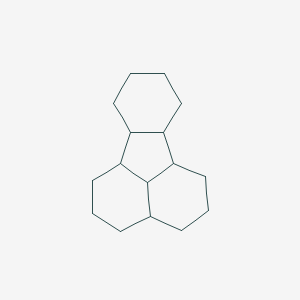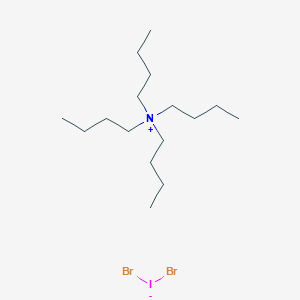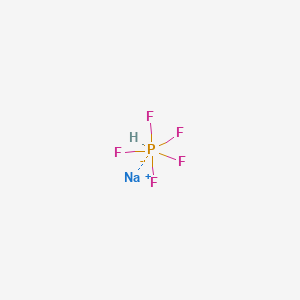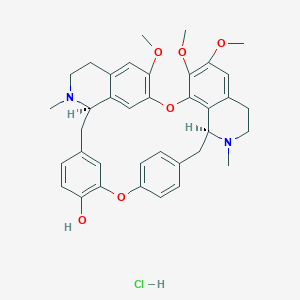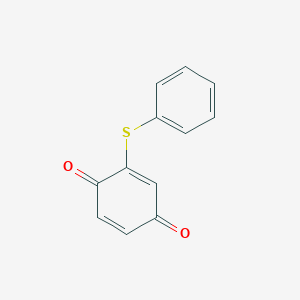
p-Benzoquinone, 2-(phenylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
P-Benzoquinone, 2-(phenylthio)-, also known as p-Benzoquinone phenylthio ether, is an organic compound with the chemical formula C12H8O2S. It is a yellow crystalline solid that is commonly used in organic synthesis and biochemical research. This compound has been found to have various applications in scientific research, including its use as a reagent in organic synthesis, as a probe for studying the mechanism of action of certain enzymes, and as a potential therapeutic agent for treating certain diseases.
作用機序
The mechanism of action of p-Benzoquinone, 2-(phenylthio)-ne, 2-(phenylthio)- is based on its ability to act as an oxidant. It can accept electrons from other molecules and undergo reduction, resulting in the formation of a quinone radical. This radical can then react with other molecules, leading to the formation of new compounds. The ability of p-Benzoquinone, 2-(phenylthio)-ne, 2-(phenylthio)- to undergo redox reactions makes it a useful reagent for organic synthesis and a potential therapeutic agent for treating certain diseases.
Biochemical and Physiological Effects
p-Benzoquinone, 2-(phenylthio)-ne, 2-(phenylthio)- has been found to have various biochemical and physiological effects. It has been shown to induce oxidative stress in cells, leading to the activation of various signaling pathways. Additionally, it has been found to have potential anticancer activity, as it can induce apoptosis in cancer cells. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
One of the main advantages of using p-Benzoquinone, 2-(phenylthio)-ne, 2-(phenylthio)- in lab experiments is its versatility as an oxidant. It can be used to oxidize a wide range of organic compounds, making it a useful reagent for organic synthesis. Additionally, it has been found to have potential therapeutic applications, making it a promising compound for drug development.
However, one of the limitations of using p-Benzoquinone, 2-(phenylthio)-ne, 2-(phenylthio)- in lab experiments is its potential toxicity. It has been shown to induce oxidative stress in cells, which can lead to cell damage and death. Additionally, its potential toxicity may limit its use in certain applications.
将来の方向性
There are several future directions that could be pursued in the study of p-Benzoquinone, 2-(phenylthio)-ne, 2-(phenylthio)-. One potential direction is the development of new synthetic methods for this compound, which could lead to the discovery of new applications. Another potential direction is the study of the biochemical and physiological effects of this compound in greater detail, which could lead to the development of new therapeutic agents. Additionally, the use of p-Benzoquinone, 2-(phenylthio)-ne, 2-(phenylthio)- in combination with other compounds could lead to the development of new drug combinations with enhanced efficacy.
合成法
P-Benzoquinone, 2-(phenylthio)- can be synthesized by reacting p-benzoquinone with thiophenol in the presence of a base such as potassium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group of thiophenol attacks the electrophilic carbonyl group of p-benzoquinone, resulting in the formation of p-Benzoquinone, 2-(phenylthio)-ne, 2-(phenylthio)-.
科学的研究の応用
P-Benzoquinone, 2-(phenylthio)- has been used extensively in scientific research as a reagent for organic synthesis. It has been found to be a versatile oxidant and can be used to oxidize a wide range of organic compounds, including alcohols, aldehydes, and ketones. Additionally, it has been used as a probe for studying the mechanism of action of certain enzymes, such as cytochrome P450 enzymes, which are involved in drug metabolism.
特性
CAS番号 |
18232-03-6 |
|---|---|
分子式 |
C12H8O2S |
分子量 |
216.26 g/mol |
IUPAC名 |
2-phenylsulfanylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C12H8O2S/c13-9-6-7-11(14)12(8-9)15-10-4-2-1-3-5-10/h1-8H |
InChIキー |
JRXZLRYQEYLRQH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC2=CC(=O)C=CC2=O |
正規SMILES |
C1=CC=C(C=C1)SC2=CC(=O)C=CC2=O |
その他のCAS番号 |
18232-03-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





